ethyl [5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
The compound “ethyl [5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate” is a complex organic molecule. It has a molecular weight of 360.25 . The IUPAC name for this compound is (5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one .
Synthesis Analysis
The synthesis of this compound or similar compounds typically involves the reaction of a brominated compound with a dimethoxybenzaldehyde in the presence of a base . For example, 7-Bromo-3,4-dihydronaphthalen-1(2H)-one and 3,5-dimethoxybenzaldehyde were dissolved in methanol, and a NaOH solution was added. The mixture was stirred at 298 K for 4 hours, and the reaction progress was monitored by thin layer chromatography (TLC). After the reaction was complete, the upper solution was poured off, and the remaining solid was washed with cold methanol and dried .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. The presence of bromine, sulfur, and oxygen atoms in the molecule suggests that it may have interesting chemical properties . The exact structure would need to be determined through techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the retrieved sources.Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO6S/c1-4-24-13(19)8-18-15(20)12(25-16(18)21)6-9-5-10(17)7-11(22-2)14(9)23-3/h5-7H,4,8H2,1-3H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYSSWZLFXZAQJ-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OC)OC)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=C(C(=CC(=C2)Br)OC)OC)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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